

**Compound of Interest**

Compound Name: **Ethyl 2-amino-2-methylpropanoate**  
Cat. No.: **B073305**

**Ethyl 2-amino-2-methylpropanoate**, also known as the ethyl ester of  $\alpha$ -aminoisobutyric acid (Aib), is a non-proteinogenic  $\alpha,\alpha$ -disubstituted amino ac

This technical guide provides a comprehensive, multi-faceted spectroscopic characterization of **Ethyl 2-amino-2-methylpropanoate**. We will leverag

**Molecular Structure of Ethyl 2-amino-2-methylpropanoate**

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    edge [fontsize=10];

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Caption: Workflow for FTIR analysis of a liquid sample.

**Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Str****Expertise & Rationale: Probing the Nuclear Environment**

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through

**Experimental Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR**

- Sample Preparation: Accurately weigh ~5 mg of **Ethyl 2-amino-2-methylpropanoate** for  $^1\text{H}$  NMR (~20-30 mg for  $^{13}\text{C}$  NMR).
- Solvent Selection: Choose a suitable solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO}-\text{d}_6$ ) that minimizes interference with the sample signals.
- Pulse Sequence: Use a standard  $^1\text{H}$  NMR sequence (e.g.,  $\text{90}^\circ - \text{t} - \text{90}^\circ - \text{t}$ ) with appropriate delays and acquisition parameters.
- $^{13}\text{C}$  NMR: Use a standard  $^{13}\text{C}$  NMR sequence (e.g.,  $\text{90}^\circ - \text{t} - \text{90}^\circ - \text{t}$ ) with appropriate delays and acquisition parameters.

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) internal standard.

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- Filtration & Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.
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- Acquisition: Place the NMR tube in the spectrometer. Acquire the  $^1\text{H}$  spectrum, followed by the broadband proton decoupled  $^13\text{C}$  spectrum.

## Data Presentation & Analysis: $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum confirms the number of chemically distinct protons, their relative numbers (integration), and their chemical environments (multiplicity).

Table 2:  $^1\text{H}$  NMR Spectral Data for **Ethyl 2-amino-2-methylpropanoate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Integration	Multiplicity	Assignment	Justification
~4.15	2H	Quartet (q)	$-\text{O}-\text{CH}_2-\text{CH}_3$	Adjacent to an electronegative oxygen and a $\text{CH}_3$ group ( $n=3$ , $n+1=4$ ).
~1.60	2H	Singlet (s, broad)	$-\text{NH}_2$	Labile amine protons; often a broad singlet.
~1.45	6H	Singlet (s)	$-\text{C}(\text{CH}_3)_2-$	Six equivalent protons with no adjacent proton neighbors.
~1.25	3H	Triplet (t)	$-\text{O}-\text{CH}_2-\text{CH}_3$	Adjacent to a $\text{CH}_2$ group ( $n=2$ , $n+1=3$ ).

### Authoritative Interpretation:

- Chemical Shift: The methylene protons ( $-\text{O}-\text{CH}_2-$ ) are the most deshielded aliphatic protons due to their direct interaction with the electronegative oxygen atom.
- Integration: The relative peak areas of 2:2:6:3 perfectly match the number of protons in the ethyl methylene group (2H), the amine group (2H), the methyl group (6H), and the methyl group on the carbonyl carbon (3H).

- Splitting (Spin-Spin Coupling): The classic ethyl group pattern is observed: a quartet for the CH<sub>2</sub> group (sp<sup>3</sup>)

## Data Presentation & Analysis: <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum reveals all unique carbon environments in the molecule.

Table 3: <sup>13</sup>C NMR Spectral Data for **Ethyl 2-amino-2-methylpropanoate** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Justification
~177	C=O	Ester carbonyl carbon, highly deshielded by the double-bonded oxygen.
~60	-O-CH <sub>2</sub> -	Methylene carbon attached to the electronegative oxygen.
~55	-C(CH <sub>3</sub> ) <sub>2</sub> -	Quaternary $\alpha$ -carbon attached to nitrogen.
~25	-C(CH <sub>3</sub> ) <sub>2</sub> -	Two equivalent methyl carbons.
~14	-CH <sub>2</sub> -CH <sub>3</sub>	Terminal methyl carbon of the ethyl group.

### Authoritative Interpretation:

The spectrum shows five distinct signals, corresponding to the five unique carbon environments. The chemical structure of the compound is as follows:

## Visualization: NMR Analysis Workflow

Caption: Integrated workflow for NMR data acquisition and structural elucidation.

## **Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation**

### **Expertise & Rationale: Weighing the Molecules and Their Pieces**

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method depends on the nature of the sample. For organic compounds, Electron Ionization (EI) is a common choice.

### **Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)**

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Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a nebulizer.

- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This creates a stream of ions (M<sup>+</sup>•).
- Fragmentation: The high internal energy of the M<sup>+</sup>• causes it to fragment into smaller, characteristic ions.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

## Data Presentation & Analysis

The mass spectrum provides the molecular weight and a fragmentation pattern used for structural validation.

- Molecular Ion (M<sup>+</sup>•): The molecular weight of C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub> is 131.17. The mass spectrum will show a molecular ion peak at m/z 131.

Table 4: Major Fragment Ions in the EI Mass Spectrum of **Ethyl 2-amino-2-methylpropanoate**

m/z	Proposed Fragment Ion	Formula of Lost Neutral	Comments
116	[M - CH <sub>3</sub> ] <sup>+</sup>	•CH <sub>3</sub>	Loss of a methyl radical.
88	[M - C <sub>2</sub> H <sub>5</sub> O•] <sup>+</sup> or [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	•OC <sub>2</sub> H <sub>5</sub> or •C <sub>3</sub> H <sub>7</sub>	Loss of an ethoxy radical or cleavage of the isopropyl ester.
74	[H <sub>2</sub> N=C(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	C <sub>3</sub> H <sub>5</sub> O•	α-cleavage with loss of the •COOEt radical. A very stable, resonance-stabilized radical.
58	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	•COOC <sub>2</sub> H <sub>5</sub>	Loss of the entire ethyl ester group as a radical.
44	[CH <sub>3</sub> -CH=NH <sub>2</sub> ] <sup>+</sup>	C <sub>4</sub> H <sub>7</sub> O•	Rearrangement and cleavage.

**Authoritative Interpretation:**

The fragmentation is dominated by cleavages alpha ( $\alpha$ ) to the heteroatoms (nitrogen and oxygen), which is a characteristic of amine and ester compounds.

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The most significant fragmentation is the  $\alpha$ -cleavage adjacent to the nitrogen atom, leading to the loss of the ethyl group.

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Another key fragmentation is the loss of the ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ ) from the ester, resulting in an acyl radical intermediate.

**Visualization: Proposed EI-MS Fragmentation Pathway**

Caption: Primary fragmentation pathways for **Ethyl 2-amino-2-methylpropanoate** in EI-MS.

**Integrated Spectroscopic Analysis: A Cohesive Structural Verdict**

The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques.

- IR spectroscopy confirmed the presence of the required functional groups: a primary amine ( $-\text{NH}_2$ ), an ester ( $-\text{COOCH}_3$ ), and a methyl group ( $-\text{CH}_3$ ).
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy went further, assembling these functional groups into a precise molecular framework.
- Mass spectrometry provided the final validation, confirming the molecular weight of 131 g/mol, which is consistent with the proposed structure.

This integrated approach forms a self-validating system. The structure proposed from the detailed NMR data is confirmed by the mass spectrum.

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